molecular formula C17H14ClF6N3O B11274461 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

Cat. No.: B11274461
M. Wt: 425.8 g/mol
InChI Key: OLYFMCMSKHMWKC-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and indazole groups

Properties

Molecular Formula

C17H14ClF6N3O

Molecular Weight

425.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C17H14ClF6N3O/c18-11-6-5-9(16(19,20)21)7-12(11)25-14(28)8-27-13-4-2-1-3-10(13)15(26-27)17(22,23)24/h5-7H,1-4,8H2,(H,25,28)

InChI Key

OLYFMCMSKHMWKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-chloro-5-(trifluoromethyl)aniline and 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. These intermediates are then coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, leading to the replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)aniline
  • 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.

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